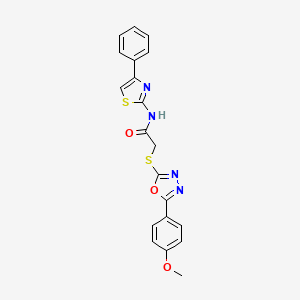

2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves intricate steps, likely including multicomponent reactions . One such reported method utilizes disulfonic acid imidazolium chloroaluminate as a heterogeneous catalyst for the one-pot condensation of aryl aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . Further exploration of alternative synthetic routes is essential.

Aplicaciones Científicas De Investigación

The compound is a derivative of 1,3,4-oxadiazole, a five-membered aromatic ring that is a significant pharmacophore in medicinal chemistry due to its diverse bioactivities. Research has shown that 1,3,4-oxadiazole derivatives exhibit a broad spectrum of pharmacological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory activities. These compounds' ability to interact with different enzymes and receptors through numerous weak interactions makes them valuable in drug development.

Therapeutic Potential

1,3,4-Oxadiazole derivatives have been extensively studied for their therapeutic potential. For instance, these compounds have shown promise in treating various ailments due to their potent bioactivity profile. Their structural feature, which includes pyridine-type nitrogen atoms, aids in effective binding with biological systems, thus eliciting an array of bioactivities. This has spurred research into developing 1,3,4-oxadiazole-based derivatives as medicinal agents (Verma et al., 2019).

Synthetic Strategies and Applications

Significant research has been focused on exploring the synthetic strategies of 1,3,4-oxadiazole derivatives due to their promising applications in various fields. Advanced synthetic methodologies have facilitated the development of compounds with enhanced pharmacological activities. For example, the utilization of these derivatives in the synthesis of polymers, luminescence materials, and as electron-transporting materials demonstrates their versatility beyond pharmaceutical applications (Sharma et al., 2022).

Chemical and Biological Behavior

The chemical and biological behavior of 1,3,4-oxadiazole derivatives has been a subject of considerable interest. These compounds have been demonstrated to possess antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. Recent publications highlight the ongoing research efforts to synthesize novel compounds containing oxadiazole rings and assess their activities, indicating a promising future for these derivatives in medicinal chemistry (Wang et al., 2022).

Propiedades

IUPAC Name |

2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3S2/c1-26-15-9-7-14(8-10-15)18-23-24-20(27-18)29-12-17(25)22-19-21-16(11-28-19)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIDMFWSDDESGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-one](/img/structure/B2594132.png)

![2-amino-4H-pyrano[3,4-d]thiazol-7(6H)-one](/img/structure/B2594133.png)

![tert-butyl (1S,7R)-9-oxo-8-azabicyclo[5.2.0]nonane-8-carboxylate](/img/structure/B2594138.png)

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine](/img/structure/B2594142.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2594151.png)